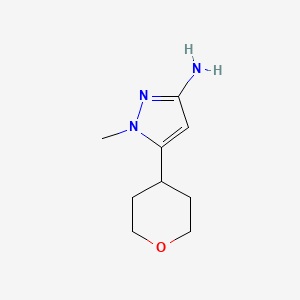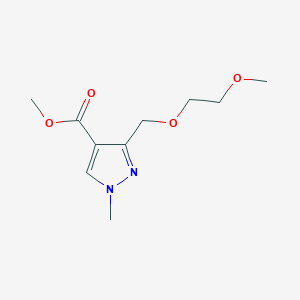![molecular formula C12H7N3O2S B2919947 2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile CAS No. 343374-99-2](/img/structure/B2919947.png)
2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile” is an organic molecule with the CAS Number: 343374-99-2 . It has a molecular weight of 258.28 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives in general have been synthesized through various methods . Some of these methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring is a nitrophenyl group and a nitrile group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.28 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Conformational Polymorphism and Structural Analysis
Research has extensively investigated the conformational polymorphism present in similar compounds, like 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, revealing significant insights into molecular structures through solid-state NMR and electronic structure calculations. These studies have explored the influence of molecular conformation on the physical properties of these materials, including their color polymorphism due to different dihedral angles between phenyl and thiophene rings (Smith, Xu, & Raftery, 2006). Such analyses are crucial for understanding the material's behavior in various applications, including pharmaceuticals and materials science.
Thermodynamics and Crystallography
Another significant area of application involves the thermodynamic stability and crystallography of polymorphs. Studies have crystallized similar compounds as six solvent-free polymorphs, which differ in packing modes and molecular conformations. These differences significantly affect the compounds' color and stability, impacting their potential applications in drug formulation and material science (Yu et al., 2000). Understanding these properties is vital for designing stable and effective pharmaceuticals and materials.
Antifungal Activity and Drug Design
The antifungal activities of derivatives related to this compound against various pathogens have been screened, showcasing the potential of these molecules in developing new antifungal therapies. Computer-aided drug design methodologies applied to these compounds have predicted structural characteristics influencing antifungal activities, pointing to new directions for synthesizing derivatives with enhanced biological activities (Scotti et al., 2012). Such research is pivotal for addressing the growing concern of antifungal resistance and developing novel antifungal agents.
Optical and Electronic Properties
The optical and electronic properties of these compounds have also been a focus, especially their conformational color polymorphism. Research into how different molecular conformations affect π-conjugation and, consequently, the color and electronic properties of these materials, provides valuable insights into their use in optoelectronic devices and sensors (Yu, 2002). This line of research is crucial for the development of new materials for electronics and photonics.
properties
IUPAC Name |
2-[(E)-(4-nitrophenyl)methylideneamino]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S/c13-7-10-5-6-18-12(10)14-8-9-1-3-11(4-2-9)15(16)17/h1-6,8H/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOYSIRJMBDWMG-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=CS2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=C(C=CS2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

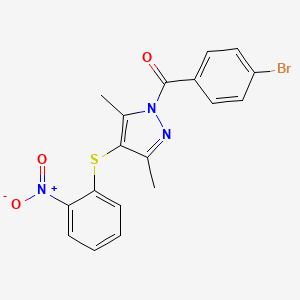
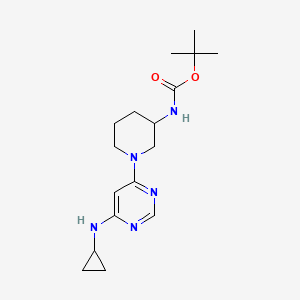
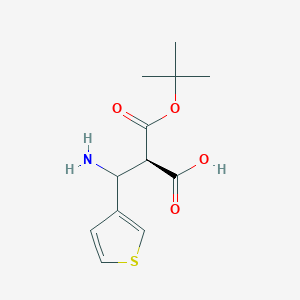
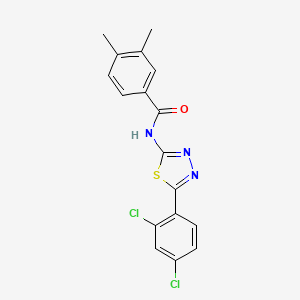
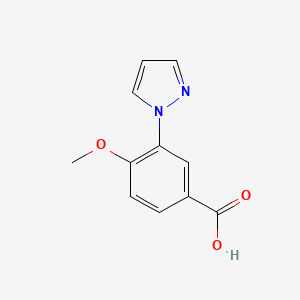
![1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2919870.png)
![2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919871.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2919873.png)
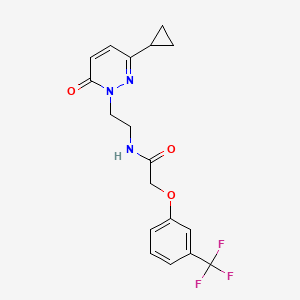
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
